molecular formula C14H17N5O2S B2358007 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide CAS No. 878702-15-9

2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide

Cat. No.: B2358007
CAS No.: 878702-15-9
M. Wt: 319.38
InChI Key: LONDYPDQVWMKAW-UHFFFAOYSA-N
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Description

The compound, with a molecular formula of C14H17N5O2S and a molecular weight of 319.38, is known for its potential in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide has a broad range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide include other tetrazole derivatives and compounds with similar functional groups. Examples include:

  • 2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
  • 2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
  • 2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-3-9-15-13(20)10-22-14-16-17-18-19(14)11-7-5-6-8-12(11)21-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONDYPDQVWMKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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